![molecular formula C7H12Cl2N2O B2381848 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride CAS No. 2287248-54-6](/img/structure/B2381848.png)
5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity, stability, and the products it forms under different conditions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like spectroscopy and chromatography are often used .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
Research has explored novel synthetic methods for pyridine derivatives, which include 5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride. For instance, a one-pot synthesis process involving a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence was used to synthesize pyrindines and tetrahydroquinolines (Yehia, Polborn, & Müller, 2002).
Characterization of Novel Derivatives
The synthesis of novel pyridone derivatives, potentially including variants of this compound, and their antimicrobial evaluation was conducted. This research involved synthesizing new compounds and characterizing them using various analytical techniques (Elgemeie et al., 2017).
Biological and Pharmaceutical Applications
Antimicrobial Properties
Research into pyridine derivatives has shown that certain compounds exhibit significant antimicrobial activities. This includes studies on pyridothienopyrimidines and pyridothienotriazines, which might be structurally related to this compound (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmaceutical Intermediates
Certain pyridine derivatives, potentially including this compound, are intermediates in pharmaceutical synthesis. They are explored for their role in producing compounds with therapeutic properties, such as 5-HT6 receptor ligands (Elokdah et al., 2007).
Chemical Properties and Reactions
- Reactivity and Transformations: Studies have explored the chemical reactivity and transformation possibilities of pyridine derivatives. This includes the synthesis of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines and their transformation into various other compounds, which may be relevant to understanding the chemical behavior of this compound (Tyvorskii et al., 2001).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[(1S)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-XRIGFGBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CNC(=O)C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

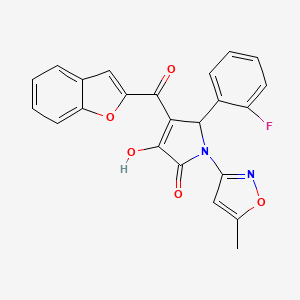
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2381768.png)
![3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2381771.png)
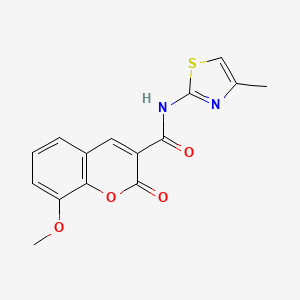
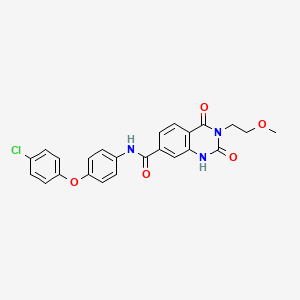
![9-(3-Chlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2381774.png)
![2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2381775.png)
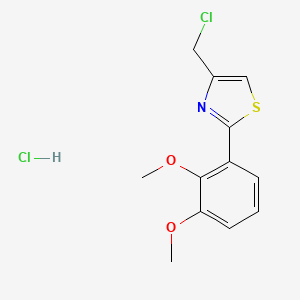
![1,3-Dimethyl-8-(4-methylphenyl)-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2381777.png)
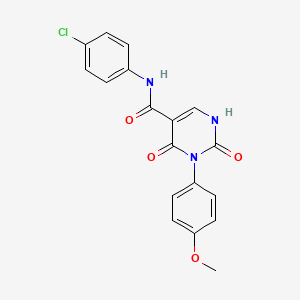
![2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2381780.png)
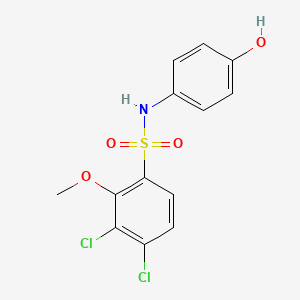
![3-(((2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2381785.png)
